BenchChemオンラインストアへようこそ!

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Medicinal Chemistry Cardiovascular Drug Discovery Heterocyclic Synthesis

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 171618-77-2) is a heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family. Its core structure features a fused triazole-pyrimidine ring system bearing a 2-chloroethyl substituent at the 6-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position.

Molecular Formula C8H9ClN4O
Molecular Weight 212.63 g/mol
CAS No. 171618-77-2
Cat. No. B1458332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS171618-77-2
Molecular FormulaC8H9ClN4O
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)N=CN2)CCCl
InChIInChI=1S/C8H9ClN4O/c1-5-6(2-3-9)7(14)13-8(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,10,11,12)
InChIKeyNKEJETGTPDKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 171618-77-2): Procurement-Grade Identity and Core Scaffold


6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 171618-77-2) is a heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]pyrimidine family. Its core structure features a fused triazole-pyrimidine ring system bearing a 2-chloroethyl substituent at the 6-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position. The molecular formula is C8H9ClN4O with a molecular weight of 212.63 g/mol . This compound is commercially available at a certified purity of 95% from multiple suppliers and is recognized primarily as a research intermediate [1].

Why 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Cannot Be Replaced by a Generic Triazolopyrimidine Analog


Within the 1,2,4-triazolo[1,5-a]pyrimidine class, the specific combination of a 2-chloroethyl group at C6 and a hydroxyl group at C7 creates a reactivity profile that is absent in both the dehalogenated and the 7-chloro analogs. The 2-chloroethyl chain provides a nucleophilic substitution handle that enables intramolecular cyclization to form fused pyrrolo-triazolo-pyrimidine systems—a transformation that is impossible with simple alkyl or hydroxyethyl substituents [1]. Conversely, the 7‑hydroxyl group confers hydrogen-bonding capability and aqueous solubility that are lost upon conversion to the 7‑chloro derivative [2]. Therefore, researchers who attempt to substitute this intermediate with either 6-(2-hydroxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 62053-06-9) or 7-chloro-6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 62053-05-8) will encounter either unreactive side chains or premature cyclization, respectively, compromising the synthetic strategy. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Against Its Closest Analogs


Synthetic Intermediacy: The Only Direct Precursor to the 7-Chloro-6-(2-chloroethyl) Derivative in the Patented BGC-20-1178 Route

In the patented synthesis of pyrrolo-triazolo-pyrimidine cardiovascular agents, 6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (Intermediate III) is the exclusive precursor to the 7-chloro derivative (Intermediate IV). Treatment of the target compound with refluxing phosphorus oxychloride (POCl3) yields 7-chloro-6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [1]. No alternative intermediate can deliver the required 2-chloroethyl and 7-chloro functionalities in a single substitution step without introducing additional synthetic burden or protecting-group requirements.

Medicinal Chemistry Cardiovascular Drug Discovery Heterocyclic Synthesis

Hydrogen-Bond Donor Capacity: 7-Hydroxy vs. 7-Chloro Analog for Solubility and Target Engagement

The 7-hydroxyl group of the target compound confers a hydrogen-bond donor (HBD) count of 1, whereas the 7-chloro analog (CAS 62053-05-8) has an HBD count of 0. According to Lipinski's Rule of Five, compounds with HBD ≤ 5 are more likely to exhibit favorable oral bioavailability [1]. The 7-chloro analog also gains 34.5 g/mol in molecular weight (MW 247.1 vs. 212.6) and loses the ability to act as a hydrogen-bond donor, which can negatively impact aqueous solubility and protein-ligand interactions. While the 7-chloro compound is the direct substrate for the final cyclization, the target compound's 7-OH group is essential for maintaining solubility during the POCl3 treatment step and for analytical characterization via HPLC with UV detection at 254 nm .

Physicochemical Properties Drug-Likeness Hydrogen Bonding

Purity and Characterization Reproducibility for Procurement Decisions

Commercially, 6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is supplied at 95% purity (HPLC) by multiple vendors, with molecular identity confirmed by SMILES string (CC1=NC2=NC=NN2C(O)=C1CCCl) and MDL number MFCD24463728 . In contrast, the closely related 7-chloro analog (CAS 62053-05-8) is typically offered at 98% purity by weight but may contain residual POCl3 or related chlorinating agents that interfere with subsequent amine coupling reactions . The hydroxy compound avoids such contamination risks, making it more suitable for sensitive downstream applications.

Quality Control Procurement Analytical Chemistry

Cardiovascular Pharmacophore: Class-Level Inference of Vasodilatory Potential Relative to Trapidil

The final compound derived from 6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol—namely, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine (Compound 23)—exhibited coronary vasodilating activity greater than that of trapidil (7-diethylamino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine) and antihypertensive activity approximately equipotent to guanethidine sulfate in anesthetized dog models [1]. Because the target compound is the direct and exclusive synthetic precursor to this pharmacologically characterized molecule, its procured identity ensures entry into a validated cardiovascular pharmacophore space; direct replacement with a non-chloroethyl analog would preclude access to this specific structure-activity relationship.

Cardiovascular Pharmacology Coronary Vasodilation Structure-Activity Relationship

Validated Application Scenarios for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in Medicinal Chemistry and Cardiovascular Research


Synthesis of Pyrrolo-Triazolo-Pyrimidine Cardiovascular Agents (Trapidil-Analog Program)

The compound is the mandatory penultimate intermediate in the two-step synthesis of 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, which outperforms trapidil in coronary vasodilation [1]. Researchers pursuing next-generation trapidil analogs should procure this intermediate to maintain the patented synthetic route and avoid additional activation steps required by the hydroxyethyl analog.

Nucleophilic Substitution Library Synthesis Exploring the C6 Side Chain

The 2-chloroethyl group at C6 is a versatile electrophilic handle for SN2 reactions with amines, thiols, and alkoxides. Because the 7-hydroxyl group remains intact during these substitutions (unlike the 7-chloro analog, which can undergo competing hydrolysis), the target compound enables parallel library synthesis of 6-(2-substituted-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives with higher chemoselectivity [1][2].

Physicochemical Profiling of Hydrogen-Bond-Donor Triazolopyrimidines

With one hydrogen-bond donor (7-OH) and a chloroethyl side chain, this compound serves as a reference standard for measuring the impact of HBD capacity on solubility, permeability, and protein binding within the triazolopyrimidine class. Comparative studies against the 7-chloro analog (HBD = 0) can quantify the contribution of the hydroxyl group to aqueous solubility and in vitro ADME parameters [1].

Quote Request

Request a Quote for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.